5-Chloro-N'-hydroxy-2-(trifluoromethyl)benzimidamide
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Overview
Description
5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide is a chemical compound that features a trifluoromethyl group, a hydroxy group, and a chloro substituent on a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . The chlorination step can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride . Hydroxylation is often carried out using hydroxylamine derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted benzimidamides, oximes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: In the agrochemical industry, it is used in the development of new pesticides and herbicides
Mechanism of Action
The mechanism of action of 5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group may form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzamidoxime: This compound also contains trifluoromethyl groups and exhibits similar chemical properties.
2-Chloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar applications.
Uniqueness
5-Chloro-N’-hydroxy-2-(trifluoromethyl)benzimidamide is unique due to the presence of both a hydroxy group and a chloro substituent on the benzimidamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClF3N2O |
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Molecular Weight |
238.59 g/mol |
IUPAC Name |
5-chloro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6ClF3N2O/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14-15/h1-3,15H,(H2,13,14) |
InChI Key |
GUCJIDQVQFFSPG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C(=N/O)/N)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)N)C(F)(F)F |
Origin of Product |
United States |
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